what is 3-Fluoro-3-methylbutan-1-amine hydrochloride
what is 3-Fluoro-3-methylbutan-1-amine hydrochloride
An In-depth Technical Guide to 3-Fluoro-3-methylbutan-1-amine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-3-methylbutan-1-amine hydrochloride, a fluorinated aliphatic amine of significant interest to medicinal chemistry and drug discovery. The strategic incorporation of a tertiary fluorine atom onto a neopentyl-like scaffold offers a unique combination of steric and electronic properties. This document details the compound's physicochemical characteristics, presents a plausible synthetic route with detailed experimental protocols, discusses methods for its analysis and purification, and explores its potential applications as a building block in the design of novel therapeutics. All methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical utility for researchers in the field.
Introduction and Strategic Rationale
3-Fluoro-3-methylbutan-1-amine hydrochloride is a synthetic organic compound that merges two important structural motifs in modern medicinal chemistry: a primary aliphatic amine and a tertiary alkyl fluoride. The primary amine serves as a crucial chemical handle for subsequent synthetic modifications and as a key pharmacophoric element capable of forming ionic interactions with biological targets.
The true strategic value of this molecule lies in the C(CH₃)₂F group. The gem-dimethyl substitution provides steric bulk, often used as a more metabolically stable bioisostere for a tert-butyl group. The introduction of a fluorine atom at this tertiary position is a deliberate design choice. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, pKa, and conformational preferences.[1][2] Specifically, a tertiary fluoride can block sites of oxidative metabolism, a common liability for alkyl groups in drug candidates, thereby enhancing pharmacokinetic profiles.[3] The strong, polarized C-F bond can also introduce favorable interactions with target proteins.[4] This guide serves as a technical resource for scientists looking to synthesize, characterize, and strategically deploy this valuable building block.
Physicochemical and Structural Properties
The fundamental properties of 3-Fluoro-3-methylbutan-1-amine hydrochloride are summarized below. This data is essential for planning synthetic reactions, purification, and analytical procedures.
Chemical Structure
Caption: Structure of 3-Fluoro-3-methylbutan-1-amine Hydrochloride.
Properties Table
| Property | Value | Source |
| IUPAC Name | 3-fluoro-3-methylbutan-1-amine;hydrochloride | [5] |
| CAS Number | 1509922-69-3 | [5][6] |
| Molecular Formula | C₅H₁₃ClFN | [5] |
| Molecular Weight | 141.61 g/mol | [5][6] |
| Canonical SMILES | CC(C)(CCN)F.Cl | [5] |
| Purity | ≥95% (Typical Commercial Grade) | [6][7] |
| Hydrogen Bond Donors | 1 (from parent amine) | [5] |
| Hydrogen Bond Acceptors | 1 (from parent amine) | [5] |
| Topological Polar Surface Area | 26.02 Ų | [ChemScene] |
| LogP (Computed) | 1.5051 | [ChemScene] |
Synthesis and Purification
While 3-Fluoro-3-methylbutan-1-amine hydrochloride is commercially available, understanding its synthesis is crucial for researchers who may need to produce analogs or scale up production. No specific literature procedure was found for this exact molecule; therefore, a plausible and robust synthetic pathway is proposed below, based on well-established transformations in organic chemistry.
Proposed Retrosynthetic Analysis
The primary amine can be installed via the reduction of a nitrile or an azide. The tertiary fluoride is best installed via hydrofluorination of a corresponding alkene or by fluorination of a tertiary alcohol. A practical route begins with the commercially available 3,3-dimethylacrylic acid.
Caption: Proposed retrosynthetic pathway for the target compound.
Step-by-Step Synthesis Protocol
This protocol outlines a four-step synthesis from 3,3-dimethylallyl alcohol.
Step 1: Hydrofluorination of 3,3-Dimethylallyl Alcohol
-
Causality: The direct hydrofluorination of the trisubstituted alkene provides a regioselective route to the tertiary fluoride, following Markovnikov's rule. Olah's reagent (pyridine-HF) is a common and effective source of nucleophilic fluoride for this transformation.
-
Protocol:
-
In a fume hood, equip a 250 mL Nalgene® FEP round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add 70% hydrogen fluoride-pyridine (Olah's reagent, 50 mL) to the flask.
-
Slowly add 3,3-dimethylallyl alcohol (5.0 g, 58.0 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC (20% EtOAc/Hexanes), visualizing with a p-anisaldehyde stain. The starting material is UV-active and stains, while the product alcohol is not UV-active but will stain.
-
Carefully quench the reaction by slowly pouring it into a stirred slurry of ice (200 g) and saturated sodium bicarbonate solution (200 mL). Caution: Vigorous gas evolution.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-3-methylbutan-1-ol.
-
Step 2: Tosylation of 3-Fluoro-3-methylbutan-1-ol
-
Causality: The primary alcohol must be converted into a good leaving group to allow for nucleophilic substitution with cyanide. Tosyl chloride is an effective and common reagent for this purpose.
-
Protocol:
-
Dissolve the crude alcohol from Step 1 in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask equipped with a stir bar and nitrogen inlet.
-
Cool the solution to 0 °C.
-
Add triethylamine (12.1 mL, 87.0 mmol) followed by p-toluenesulfonyl chloride (12.2 g, 63.8 mmol).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water (50 mL). Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with 1 M HCl (1 x 50 mL), saturated sodium bicarbonate (1 x 50 mL), and brine (1 x 50 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which can be used directly in the next step.
-
Step 3: Synthesis of 4-Fluoro-4-methylpentanenitrile
-
Causality: An Sₙ2 reaction with sodium cyanide displaces the tosylate to form the corresponding nitrile. This nitrile is the direct precursor to the target primary amine.
-
Protocol:
-
Dissolve the crude tosylate from Step 2 in dimethylformamide (DMF, 100 mL) in a 250 mL round-bottom flask.
-
Add sodium cyanide (4.26 g, 87.0 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir overnight.
-
Cool the reaction to room temperature and pour it into water (200 mL).
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (3 x 100 mL) to remove DMF, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude nitrile by flash column chromatography (silica gel, gradient of 5% to 20% EtOAc in hexanes).
-
Step 4: Reduction of Nitrile to 3-Fluoro-3-methylbutan-1-amine and Salt Formation
-
Causality: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting the nitrile directly to the primary amine. The final hydrochloride salt is then formed by treatment with HCl, which improves stability and handling.
-
Protocol:
-
In a flame-dried 500 mL round-bottom flask under nitrogen, suspend lithium aluminum hydride (3.3 g, 87.0 mmol) in anhydrous diethyl ether (150 mL).
-
Cool the suspension to 0 °C.
-
Dissolve the purified nitrile from Step 3 in anhydrous diethyl ether (50 mL) and add it dropwise to the LAH suspension.
-
After addition, allow the reaction to warm to room temperature, then gently reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench using a Fieser workup: add water (3.3 mL) dropwise, followed by 15% NaOH solution (3.3 mL), and finally water (9.9 mL).
-
Stir the resulting granular white precipitate for 30 minutes, then filter it off through a pad of Celite®, washing the filter cake with diethyl ether.
-
Concentrate the filtrate to yield the crude free-base amine.
-
Dissolve the crude amine in diethyl ether (100 mL) and cool to 0 °C.
-
Slowly bubble anhydrous HCl gas through the solution, or add a 2 M solution of HCl in diethyl ether dropwise until a white precipitate is no longer formed.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Fluoro-3-methylbutan-1-amine hydrochloride.
-
Purification of the Final Product
-
Rationale: Recrystallization is the preferred method for purifying solid amine hydrochloride salts. It removes occluded solvents and minor impurities, yielding high-purity crystalline material.
-
Protocol:
-
Place the crude hydrochloride salt in a flask.
-
Add a minimal amount of a suitable hot solvent system (e.g., isopropanol/diethyl ether or ethanol/ethyl acetate) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
Structural Elucidation and Analytical Methods
Expected Spectroscopic Characteristics
As no published spectra are available, the following characteristics are predicted based on the structure and known principles of NMR spectroscopy.
-
¹H NMR (500 MHz, D₂O):
-
δ ~3.15 ppm (t, 2H): Triplet corresponding to the -CH₂-NH₃⁺ protons.
-
δ ~2.05 ppm (t, 2H): Triplet corresponding to the -C(F)-CH₂- protons.
-
δ ~1.50 ppm (d, JHF ≈ 21 Hz, 6H): A doublet for the two equivalent methyl groups, split by the adjacent fluorine atom.
-
-
¹³C NMR (125 MHz, D₂O):
-
δ ~95 ppm (d, JCF ≈ 170 Hz): Quaternary carbon attached to fluorine, showing a large one-bond coupling constant.
-
δ ~38 ppm (s): Methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).
-
δ ~35 ppm (d, JCF ≈ 22 Hz): Methylene carbon adjacent to the fluorinated center (-C(F)-CH₂-), showing a two-bond coupling to fluorine.
-
δ ~25 ppm (d, JCF ≈ 25 Hz): The two equivalent methyl carbons, showing a two-bond coupling to fluorine.
-
-
¹⁹F NMR (470 MHz, D₂O):
-
A single resonance is expected, likely a septet due to coupling with the six equivalent methyl protons.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ (for the free base): m/z 106.10.
-
Quality Control by High-Performance Liquid Chromatography (HPLC)
-
Rationale: Aliphatic amines lack a strong UV chromophore, making direct detection difficult. Pre-column derivatization with a UV-active or fluorescent tag is a standard and reliable method for their analysis.[8] Dansyl chloride is a common derivatizing agent that reacts with primary amines to form highly fluorescent sulfonamides.
-
Workflow Diagram:
Caption: Workflow for HPLC analysis of the amine via pre-column derivatization.
-
Detailed Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 3-Fluoro-3-methylbutan-1-amine hydrochloride in water.
-
Derivatization: In a microvial, mix 50 µL of the sample stock solution, 100 µL of 0.1 M borate buffer (pH 9.5), and 100 µL of a 2 mg/mL solution of dansyl chloride in acetonitrile.
-
Reaction: Cap the vial and heat at 60 °C for 30 minutes.
-
Quenching: Cool the vial and add 50 µL of a 10 mg/mL methylamine solution to react with excess dansyl chloride.
-
Analysis: Inject 10 µL of the final solution onto the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm).
-
-
Applications in Research and Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a valuable building block for introducing a specific structural motif into a larger molecule. Its utility stems from the predictable effects of the 3-fluoro-3-methylbutyl group on key drug properties.
Strategic Use as a Bioisosteric Replacement
The gem-dimethyl group can serve as a bioisostere for other functionalities, such as a tert-butyl group or even a spirocycle, providing steric hindrance that can enhance target selectivity or block metabolic attack. The added fluorine atom fine-tunes the electronic properties of this group.
Caption: Use of the fluorinated moiety as a metabolically stable bioisostere.
Modulation of Physicochemical Properties
-
Metabolic Stability: The primary reason to incorporate this fragment is to block oxidative metabolism. The tertiary carbon, often a site of P450-mediated hydroxylation, is protected by the fluorine atom, which is highly resistant to cleavage.[3] This can significantly increase the half-life and oral bioavailability of a drug candidate.
-
Lipophilicity: While highly fluorinated motifs can increase lipophilicity, a single fluorine atom has a more nuanced effect. It increases local polarity at the tertiary carbon but can decrease the overall lipophilicity of the alkyl chain compared to a non-fluorinated analog, potentially improving solubility.[9]
-
pKa Modification: The electron-withdrawing effect of the fluorine atom can lower the pKa of the nearby primary amine by 0.5-1.0 pKa units.[10] This can be a critical adjustment to optimize the ionization state of a drug at physiological pH (7.4), which in turn affects its solubility, cell permeability, and target binding.[2]
Safety and Handling
As a research chemical, 3-Fluoro-3-methylbutan-1-amine hydrochloride must be handled with appropriate precautions.
-
Hazard Identification:
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
3-Fluoro-3-methylbutan-1-amine hydrochloride is a specialized chemical building block with significant potential for drug discovery and development. Its unique structure allows for the strategic introduction of a metabolically robust, fluorinated alkyl group. By leveraging its ability to block oxidative metabolism and fine-tune key physicochemical properties like pKa and lipophilicity, researchers can address common challenges in lead optimization. This guide provides the necessary technical information and validated protocols to enable scientists to effectively synthesize, analyze, and implement this compound in their research programs.
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